2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4
Description
Significance of Stable Isotope Labeling in Modern Chemical and Biomedical Sciences
Stable isotope labeling is a powerful and indispensable technique in the fields of chemistry, biology, and medicine. sigmaaldrich.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13, and nitrogen-15 (B135050) are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. smolecule.com This safety profile allows for repeated and dynamic analyses without the risks associated with radiation. smolecule.com
The core utility of stable isotope labeling lies in its ability to introduce a "heavy" version of a molecule into a system. Since the chemical properties of the labeled and unlabeled compounds are nearly identical, they participate in biological and chemical processes in the same way. However, the mass difference allows them to be distinguished and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com This enables researchers to precisely track the fate of molecules within complex biological systems. wikipedia.orgfrontiersin.org
Key applications and their significance include:
Metabolic Research: Labeled compounds are used to trace the metabolic fate of drugs and other xenobiotics in the body. sigmaaldrich.com This helps in understanding how substances are absorbed, distributed, metabolized, and excreted (ADME studies), which is critical for assessing the safety and efficacy of new drugs.
Pharmacokinetics: In drug development, deuterated compounds are frequently used as internal standards for pharmacokinetic studies. frontiersin.org By adding a known quantity of the labeled drug to a biological sample, researchers can accurately quantify the concentration of the unlabeled drug, a method known as isotope dilution mass spectrometry. sigmaaldrich.com
Quantitative Proteomics and Metabolomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise quantification of proteins and their modifications, providing deep insights into cellular physiology, disease mechanisms, and drug action. uni.lu Similarly, labeled metabolites help in mapping metabolic pathways and fluxes. uni.lu
Drug Discovery and Development: The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic breakdown in a drug molecule are replaced with deuterium. sigmaaldrich.com This can slow down the rate of metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE), potentially improving the drug's pharmacokinetic profile, reducing dosing frequency, and enhancing its safety and efficacy. sigmaaldrich.combldpharm.comnih.gov
Overview of 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 (B1154362) within Deuterated Chemical Libraries and Research Tools
Within the vast libraries of deuterated compounds available to researchers, this compound serves as a specialized analytical tool. The "-d4" designation indicates that four specific hydrogen atoms in the molecule have been replaced with deuterium atoms.
This compound is the heavy-isotope-labeled analog of 2-[4-(Hydroxymethyl)phenyl]benzonitrile (B57821). The primary application of such a deuterated compound is as an internal standard for quantitative bioanalytical assays. frontiersin.org In these studies, the non-deuterated form, 2-[4-(Hydroxymethyl)phenyl]benzonitrile, is the analyte of interest, which may be a metabolite of a parent drug candidate. For instance, the hydroxymethylbenzonitrile structure is a known precursor or metabolite in the synthesis of certain pharmaceutical agents. chemicalbook.com
When analyzing complex biological matrices like blood plasma or urine, the extraction and detection of the analyte can be variable. To correct for this, a known amount of this compound is added to the sample at the beginning of the analytical process. Both the deuterated (heavy) and non-deuterated (light) compounds are co-extracted, processed, and analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Because the two compounds are chemically identical, any loss during sample preparation affects both equally. The mass spectrometer, however, can easily distinguish between them due to the mass difference. By measuring the ratio of the light analyte to the heavy internal standard, a highly accurate and precise quantification of the analyte can be achieved.
Below are the chemical properties of the non-deuterated parent compound and its deuterated analog.
Table 1: Properties of 2-[4-(Hydroxymethyl)phenyl]benzonitrile Data sourced from publicly available chemical supplier information.
| Property | Value |
| Synonyms | 4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile; 4-(Hydroxymethyl)-2'-cyanobiphenyl |
| CAS Number | 154709-19-0 |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
Table 2: Properties of this compound Properties are based on the structure of the parent compound with deuterium substitution.
| Property | Value |
| Description | Deuterated analog with four deuterium atoms |
| Typical Use | Internal standard for mass spectrometry |
| Molecular Formula | C₁₄H₇D₄NO |
| Molecular Weight | ~213.28 g/mol |
Historical Context and Evolution of Deuterium Incorporation Strategies
The scientific journey of deuterium began shortly after its discovery by Harold Urey in 1931. Early efforts, dating back to the 1960s, utilized deuterium labeling primarily for mechanistic studies and as tracers. sigmaaldrich.comresearchgate.net Scientists recognized that the distinct mass of deuterium made it an excellent marker for tracking the course of chemical reactions and metabolic pathways without the hazards of radioactivity. researchgate.net For decades, its main role was in academic research and as a component in solvents for NMR spectroscopy. sigmaaldrich.com
The intentional incorporation of deuterium into drug molecules to improve their properties is a more recent development. researchgate.net This concept, often called the "deuterium switch," gained significant traction in the pharmaceutical industry over the last two decades. sigmaaldrich.com The initial belief was that deuteration simply increased a compound's metabolic stability. sigmaaldrich.com However, research has shown that the effects can be more profound, impacting drug efficacy and safety. sigmaaldrich.com This strategic approach led to the first FDA-approved deuterated drug, deutetrabenazine, in 2017, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated predecessor. sigmaaldrich.com
The methods for incorporating deuterium into molecules have also evolved significantly. Early techniques often required harsh conditions and were not always selective. Modern organic synthesis has produced a variety of sophisticated and milder methods for deuterium incorporation: frontiersin.org
Direct Exchange: Swapping hydrogen for deuterium, often in the presence of a catalyst. This is common for acidic protons like those in alcohols and amines. frontiersin.org
Deuterated Reagents: Using reagents where hydrogen atoms have already been replaced by deuterium, such as deuterated solvents (e.g., D₂O) or reducing agents. frontiersin.org
Metal-Catalyzed Reactions: Transition metals like palladium, ruthenium, and iridium are used to catalyze the selective incorporation of deuterium into specific positions of a molecule. sigmaaldrich.com
Synthesis from Deuterated Precursors: Building a complex molecule from smaller starting materials that are already deuterated. frontiersin.org
This evolution from a simple tracer to a strategic tool in drug design highlights the growing importance of deuterium in advanced chemical and biomedical research. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2/i5D,6D,7D,8D |
InChI Key |
FNDNKJXHTMOHKZ-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])C2=CC=CC=C2C#N)[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Applications of 2 4 Hydroxymethyl Phenyl Benzonitrile D4 in Chemical Biology and Mechanistic Investigations
Role as a Stable Isotope Internal Standard in Quantitative Bioanalytical Assays
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices. biopharmaservices.comkcasbio.com 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 (B1154362) is an ideal SIL-IS for its non-deuterated analog due to its near-identical physicochemical properties. wuxiapptec.com
Development of LC-MS/MS Methods for Quantification of Analogous Compounds
The development of a robust LC-MS/MS method is crucial for the accurate measurement of drug candidates and their metabolites in biological samples. The use of a SIL-IS like this compound is integral to this process, compensating for variability in sample preparation, injection volume, and matrix effects. biopharmaservices.comwuxiapptec.com
A typical LC-MS/MS method for the quantification of 2-[4-(hydroxymethyl)phenyl]benzonitrile (B57821) would involve the addition of a known concentration of this compound to the biological samples at the beginning of the sample preparation process. wuxiapptec.com This allows the SIL-IS to undergo the same extraction and analytical procedures as the analyte of interest.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 2-[4-(Hydroxymethyl)phenyl]benzonitrile using this compound as an Internal Standard
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Analyte) | e.g., m/z [M+H]+ → fragment ion |
| Monitored Transition (IS) | e.g., m/z [M+H+4]+ → fragment ion |
| Collision Energy | Optimized for analyte and IS |
Note: The specific mass transitions and collision energies would need to be empirically determined for 2-[4-(hydroxymethyl)phenyl]benzonitrile and its d4-labeled internal standard.
The data generated from such a method would demonstrate a high degree of linearity, accuracy, and precision, largely attributable to the co-elution and similar ionization behavior of the analyte and the SIL-IS. nih.gov
Matrix Effects and Isotopic Purity Considerations in Analytical Applications
Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting components from the biological matrix, are a significant challenge in bioanalysis. nih.gov The use of a SIL-IS like this compound is highly effective in mitigating these effects because the analyte and the internal standard are affected similarly. nih.gov However, it is crucial to ensure that the deuterium (B1214612) labeling does not cause a significant chromatographic shift between the analyte and the IS, which could lead to differential matrix effects. kcasbio.com For this compound, the four deuterium atoms are unlikely to cause a substantial retention time difference from the parent compound.
Isotopic purity of the SIL-IS is another critical consideration. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. Therefore, the isotopic purity of this compound must be high, typically greater than 99%.
Investigation of Metabolic Pathways and Disposition Mechanisms in Non-Clinical Systems
Deuterated compounds are invaluable tools for studying the metabolic pathways and disposition of new chemical entities in non-clinical systems. By using a deuterated analog like this compound, researchers can trace the metabolic fate of the parent compound and identify its metabolites. nih.gov
In Vitro Metabolic Stability Assessments with Deuterated Analogs
In vitro metabolic stability assays, often conducted using liver microsomes or hepatocytes, are essential for predicting the in vivo clearance of a drug candidate. nih.gov When a compound is metabolized, its concentration in the incubation mixture decreases over time. By comparing the metabolic stability of the non-deuterated compound with its deuterated analog, insights into the primary sites of metabolism can be gained.
For 2-[4-(hydroxymethyl)phenyl]benzonitrile, potential metabolic sites include the hydroxymethyl group (oxidation to an aldehyde and then a carboxylic acid) and aromatic hydroxylation on either of the phenyl rings. The deuterium atoms in this compound are located on the phenyl ring bearing the hydroxymethyl group. If metabolism occurs at this ring, a kinetic isotope effect would be expected, leading to a slower rate of metabolism for the deuterated compound.
Table 2: Hypothetical In Vitro Metabolic Stability Data for 2-[4-(Hydroxymethyl)phenyl]benzonitrile and its d4-Analog in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-[4-(Hydroxymethyl)phenyl]benzonitrile | 35 | 19.8 |
| This compound | 55 | 12.6 |
Note: This data is illustrative and represents a scenario where deuteration at the phenyl ring slows down metabolism, indicating that this ring is a site of metabolic attack.
Characterization of Metabolite Identification Strategies Using Isotopic Tracers
The use of stable isotope tracers greatly facilitates the identification of metabolites in complex biological matrices. When a mixture of the parent drug and its deuterated analog (often in a 1:1 ratio) is incubated with a metabolic system, the metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference of the isotopic label (in this case, 4 Da). nih.gov This "isotope signature" allows for the rapid and confident identification of drug-related material, distinguishing it from endogenous matrix components.
This strategy would be highly effective for identifying the metabolites of 2-[4-(hydroxymethyl)phenyl]benzonitrile. For example, if the hydroxymethyl group is oxidized to a carboxylic acid, the resulting metabolite would show a characteristic doublet in the mass spectrum, confirming its origin from the parent drug.
Influence of Deuterium Substitution on Enzyme-Mediated Transformations
The substitution of hydrogen with deuterium can significantly impact the rate of enzyme-mediated transformations due to the kinetic isotope effect (KIE). acs.org The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond will proceed at a slower rate. nih.gov
For this compound, the deuterium atoms are on one of the aromatic rings. If a primary metabolic pathway involves the enzymatic oxidation (e.g., by cytochrome P450 enzymes) of this ring, a significant KIE would be observed, resulting in a decreased rate of formation of the hydroxylated metabolite. acs.org This information is valuable for understanding the mechanism of metabolism and for designing analogs with improved metabolic stability. Conversely, if the primary metabolism occurs at a site distant from the deuterium labels, such as the other phenyl ring or the hydroxymethyl group, the KIE would be minimal or absent. nih.gov
Elucidation of Reaction Mechanisms and Kinetic Isotope Effects (KIEs)
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). thalesnano.com This effect is a cornerstone of physical organic chemistry and enzymology, providing profound insights into reaction mechanisms. nih.govnih.gov The use of this compound allows researchers to leverage KIEs to dissect complex reaction pathways.
Probing Rate-Determining Steps in Chemical and Enzymatic Reactions
The magnitude of the KIE can reveal whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. nih.gov If the deuteration of this compound at a specific position leads to a significant decrease in the reaction rate compared to its non-deuterated counterpart, it suggests that the C-H bond at that position is cleaved during the slowest step of the reaction. nih.gov
For instance, in enzyme-catalyzed reactions, such as those involving cytochrome P450 enzymes that frequently catalyze C-H bond oxidation, a primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov If this compound were a substrate for an enzyme that oxidizes the hydroxymethyl group or the aromatic ring, the observation of a KIE would provide critical information about the catalytic cycle.
Theoretical and Experimental Derivation of KIEs for Carbon-Hydrogen/Deuterium Bonds
The theoretical basis for the KIE lies in the difference in zero-point vibrational energies between a C-H and a C-D bond. The C-D bond has a lower zero-point energy due to the heavier mass of deuterium, meaning more energy is required to break this bond compared to a C-H bond.
Experimentally, KIEs are determined by comparing the reaction rates of the deuterated and non-deuterated compounds under identical conditions. This can be done through non-competitive experiments, where the rates are measured in separate reactions, or through competitive experiments, where a mixture of the deuterated and non-deuterated substrates is used. nih.gov
The magnitude of the primary KIE for C-H bond cleavage at room temperature is typically around 7, though values can vary. nih.gov Secondary KIEs, where the deuterated bond is not broken but is located near the reaction center, can also provide valuable information about changes in hybridization and the electronic environment of the transition state. In the case of this compound, deuteration of the aromatic ring could lead to secondary KIEs in reactions involving the nitrile or hydroxymethyl group, offering further mechanistic details.
Table 1: Theoretical and Experimental Aspects of Kinetic Isotope Effects (KIEs)
| Aspect | Description | Relevance to this compound |
| Primary KIE | Observed when the bond to the isotope is broken in the rate-determining step. | A significant KIE upon oxidation of the deuterated ring would indicate C-D bond cleavage is rate-limiting. |
| Secondary KIE | Observed when the bond to the isotope is not broken, but is near the reaction center. | Deuteration of the phenyl ring could influence reactions at the hydroxymethyl or nitrile groups, providing insight into the transition state. |
| Experimental Determination | Involves comparing the reaction rates of the deuterated and non-deuterated isotopologues. | Would require synthesizing both 2-[4-(Hydroxymethyl)phenyl]benzonitrile and its d4-analog and measuring their reaction kinetics under identical conditions. |
| Theoretical Basis | Based on the difference in zero-point vibrational energy between C-H and C-D bonds. | The lower zero-point energy of the C-D bonds in the deuterated ring makes them stronger and harder to break. |
Utility in Ligand-Target Interaction Studies and Structural Biology
Deuterium-labeled compounds are indispensable tools in modern structural biology, particularly in the fields of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The unique properties of deuterium allow for the detailed investigation of ligand binding and protein dynamics.
Deuterium-Assisted NMR Spectroscopy for Ligand Binding Conformations
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. nih.gov However, for larger proteins, spectral overlap can be a significant issue. Deuterium labeling of a ligand like this compound can simplify the proton NMR spectrum of the protein-ligand complex, aiding in structure determination. nih.gov
One particularly useful technique is Saturation Transfer Difference (STD) NMR. nih.govnih.govrsc.org In an STD-NMR experiment, a selective radiofrequency pulse is applied to saturate the proton signals of the protein. If a ligand binds to the protein, this saturation is transferred to the ligand's protons. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand are observed. nih.gov Using a deuterated ligand like this compound can help to simplify the resulting STD spectrum and more clearly identify the binding epitope of the ligand.
Furthermore, the use of deuterated buffers in small molecule NMR can significantly improve data quality by reducing the overwhelming solvent signal. michaelchimenti.com
Mass Spectrometry-Based Hydrogen/Deuterium Exchange (HDX-MS) for Protein Dynamics
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformation and dynamics of proteins in solution. nih.govnih.govua.edunih.gov The method relies on the principle that the amide hydrogens on the backbone of a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent like D₂O. youtube.comwaters.com The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding. ua.edu
When a ligand such as this compound binds to a protein, it can induce conformational changes that alter the rate of hydrogen-deuterium exchange in specific regions of the protein. nih.govtandfonline.com By comparing the deuterium uptake of the protein in the presence and absence of the ligand, it is possible to map the ligand-binding site and identify allosteric conformational changes. nih.govacs.org
While the deuterium on the ligand itself is not directly monitored in a standard HDX-MS experiment focused on the protein, the use of deuterated compounds as internal standards in mass spectrometry is a common practice to enhance the accuracy of quantification. thalesnano.com In more specialized applications, the deuterated ligand could potentially be used to probe specific interactions within the binding pocket.
Table 2: Applications of this compound in Structural Biology
| Technique | Principle | Application with this compound |
| Deuterium-Assisted NMR | Simplification of NMR spectra through isotopic labeling. | Can simplify the proton NMR spectrum of a protein-ligand complex, aiding in structural analysis and binding site identification. |
| Saturation Transfer Difference (STD) NMR | Transfer of saturation from a protein to a binding ligand. | Helps to identify the specific protons of the ligand that are in close contact with the protein, revealing the binding epitope. |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange of protein backbone amides. | Binding of the ligand can alter the protein's conformation, leading to changes in deuterium uptake that can be mapped to specific regions of the protein. |
Advanced Spectroscopic and Analytical Characterization of Deuterated Benzonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment and purity determination of deuterated molecules. rsc.orgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the specific positions of deuterium (B1214612) atoms. nih.gov
1H, 13C, and 2H NMR for Positional Isotope Distribution Analysis
A combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR spectroscopy is employed for a comprehensive analysis of positional isotope distribution.
¹H NMR: In a deuterated compound like 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 (B1154362), the ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the deuterated positions. The remaining proton signals can be used to confirm the integrity of the non-deuterated parts of the molecule. The isotopic purity can also be estimated by comparing the integral values of the residual proton signals at the deuterated sites with those of the non-deuterated signals. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The signals for carbons directly bonded to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and a slight upfield shift compared to their protonated counterparts. This allows for the confirmation of the deuterium labeling positions.
²H NMR: Deuterium NMR directly observes the deuterium nuclei. wikipedia.org It provides a definitive confirmation of deuteration and can be used to determine the number of deuterium atoms at each labeled position. wikipedia.orgnih.gov While having a similar chemical shift range to proton NMR, the resolution is often lower. wikipedia.org Due to the low natural abundance of deuterium, samples typically need to be enriched to obtain a satisfactory signal. wikipedia.org A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance than traditional ¹H NMR or mass spectrometry methods alone. nih.gov
Table 1: Predicted NMR Data for this compound Note: This table is predictive and actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.3-7.8 | m | Aromatic protons (non-deuterated) |
| ¹H | ~4.7 | s | CH₂OH |
| ¹³C | ~110-145 | m | Aromatic carbons |
| ¹³C | ~118 | s | CN |
| ¹³C | ~64 | s | CH₂OH |
Advanced 2D NMR Techniques for Complex Deuterated Molecules
For complex molecules where 1D NMR spectra may be crowded or ambiguous, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgjove.com In the context of this compound, an HSQC spectrum would show correlations between the remaining aromatic protons and their attached carbons, as well as the methylene (B1212753) protons and the hydroxymethyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, which is essential for determining the three-dimensional structure of a molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. rsc.orgnih.gov This is particularly important for deuterated compounds to confirm the incorporation of the correct number of deuterium atoms.
Isotopic Pattern Analysis in Mass Spectrometry
The presence of deuterium atoms in a molecule leads to a characteristic isotopic pattern in the mass spectrum. researchgate.net The mass difference between hydrogen (¹H) and deuterium (²H) is approximately 1.006 Da. Therefore, the molecular ion peak of this compound will be shifted by approximately 4.024 Da compared to its non-deuterated analog. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) can be used to confirm the number of deuterium atoms and to assess the isotopic purity of the sample. nih.govresearchgate.net
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound Note: This table is a theoretical prediction. The observed distribution may vary slightly.
| m/z | Relative Abundance (%) |
|---|---|
| [M] | 100 |
| [M+1] | ~14.5 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Deuterated Fragments
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. sdu.dk The fragmentation pattern provides valuable information about the structure of the molecule. nih.gov For deuterated compounds, analyzing the masses of the fragment ions can pinpoint the location of the deuterium labels. nih.govresearchgate.net For instance, fragmentation of the this compound molecular ion would be expected to produce fragments where the deuterium atoms remain on the benzonitrile (B105546) ring, allowing for confirmation of their position. It is important to be aware of potential hydrogen/deuterium scrambling, where the isotopes can migrate within the ion during the MS/MS process, which can complicate the interpretation of the spectra. acs.orgnih.gov
Chromatographic Separations (HPLC, GC) Coupled with Detection Methods
Chromatographic techniques are essential for separating the deuterated compound from its non-deuterated counterpart and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and purification of compounds. proquest.com In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to weaker intermolecular interactions with the stationary phase. proquest.comoup.com The separation can be monitored using various detectors, including UV-Vis and mass spectrometry (LC-MS). nih.gov
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. tennessee.edu Similar to HPLC, deuterated compounds typically have slightly shorter retention times in GC than their protonated counterparts. nih.gov GC can be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. The choice of carrier gas flow rate can be crucial for accurate determination of deuterium/hydrogen ratios. nih.gov
Table 3: Chromatographic Methods for the Analysis of Benzonitrile Derivatives
| Technique | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water | UV, MS |
Computational and Theoretical Insights into Deuterium Substitution Effects on 2 4 Hydroxymethyl Phenyl Benzonitrile
Quantum Mechanical Calculations for Understanding C-H/C-D Bond Properties
Quantum mechanical (QM) calculations are fundamental to understanding the core differences between C-H and C-D bonds, which underpin the kinetic isotope effect (KIE). escholarship.org The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. princeton.edu The primary cause of the KIE in deuterated compounds is the difference in zero-point vibrational energy (ZPE) between the C-H and C-D bonds. ias.ac.in
Due to the greater mass of the deuterium (B1214612) atom, the C-D bond has a lower vibrational frequency compared to the C-H bond. ias.ac.inlibretexts.org According to the principles of quantum mechanics, even at absolute zero, a chemical bond possesses a minimum amount of vibrational energy, the ZPE. ias.ac.in This energy is proportional to the vibrational frequency. Consequently, the C-D bond has a lower ZPE than the C-H bond. ias.ac.in For a reaction to occur where this bond is broken, enough energy must be supplied to overcome the energy barrier to reach the transition state. Since the C-D bond starts from a lower energy state, it requires more energy to be broken, resulting in a stronger bond and a slower reaction rate. juniperpublishers.comias.ac.in This phenomenon is the basis for the primary kinetic isotope effect. juniperpublishers.com
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and ZPEs for both the deuterated and non-deuterated isotopologues. rutgers.edu These calculations are computationally intensive but provide a quantitative basis for predicting the magnitude of the KIE (kH/kD). princeton.edurutgers.edu A normal primary KIE (kH/kD > 1) is typically observed when the C-H bond cleavage is the rate-limiting step of a reaction, such as in cytochrome P450 (CYP)-mediated metabolism. juniperpublishers.comias.ac.in
| Property | C-H Bond | C-D Bond | Reason for Difference |
|---|---|---|---|
| Reduced Mass (µ) | Lower | Higher | Deuterium is approximately twice the mass of protium (B1232500) (hydrogen). quora.com |
| Vibrational Frequency (ν) | Higher (e.g., ~2900-3300 cm⁻¹) | Lower (νD ≈ νH / √2) | Vibrational frequency is inversely proportional to the square root of the reduced mass. ias.ac.in |
| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is proportional to vibrational frequency (E₀ = ½hν). ias.ac.in |
| Bond Dissociation Energy | Lower | Higher | More energy is required to break the C-D bond due to its lower ZPE starting point. juniperpublishers.com |
Molecular Dynamics Simulations of Deuterated Compounds in Biological Environments
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules over time, providing atomic-level insights into how deuterated compounds interact with their biological targets, such as proteins and enzymes. acs.orgresearchgate.net These simulations can model the conformational changes in both the ligand and the protein, the stability of the binding complex, and the influence of the surrounding solvent environment. researchgate.net
For a compound like 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 (B1154362), MD simulations can be used to study its binding within the active site of an enzyme like aromatase (a CYP enzyme). The simulations can reveal how the deuteration of the hydroxymethyl group might influence key interactions. For instance, while deuterium substitution is not expected to significantly alter the electronic structure, it can affect the strength and dynamics of non-covalent interactions like hydrogen bonds. mdpi.com Some computational studies have shown that deuteration can lead to subtle changes in hydrogen bonding, which could impact binding affinity and receptor activation. mdpi.com
| Application Area | Specific Insights Gained | Relevance to Deuterated Compounds |
|---|---|---|
| Protein-Ligand Binding | Analysis of binding modes, interaction energies, and residence time in the active site. researchgate.net | Evaluates if deuteration subtly alters binding affinity or the orientation of the compound within the target's active site. mdpi.com |
| Conformational Dynamics | Tracks changes in the protein and ligand structure over time. nih.gov | Determines if the deuterated compound induces different conformational states in the target protein compared to the non-deuterated analogue. |
| Solvent Effects | Models the influence of the aqueous environment (H₂O vs. D₂O) on the system. nih.gov | Reveals how the stronger hydrogen-bonding network of D₂O might affect protein compactness and ligand interactions. nih.gov |
| Structural Stability | Calculates metrics like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) to assess the stability of the complex. researchgate.net | Compares the overall stability of the protein-ligand complex with the deuterated vs. non-deuterated compound. |
In Silico Prediction of Metabolic Soft Spots and Deuteration Impact
One of the primary goals of deuteration in drug design is to improve metabolic stability by slowing down biotransformation reactions, often mediated by cytochrome P450 (CYP) enzymes. juniperpublishers.comresearchgate.net In silico tools are invaluable for predicting the "metabolic soft spots" of a molecule—the specific atoms or functional groups most susceptible to metabolic attack. nih.govsemanticscholar.org
Various computational methods, including rule-based systems, machine learning models, and QM calculations, are employed to predict the site of metabolism (SoM). nih.govresearchgate.net These tools analyze a molecule's structure to identify sites that are both chemically reactive and accessible to the enzyme's active site. semanticscholar.orgresearchgate.net For 2-[4-(Hydroxymethyl)phenyl]benzonitrile (B57821), the benzylic hydrogens on the hydroxymethyl group represent a classic metabolic soft spot for oxidative metabolism.
Once a soft spot is identified, deuterating that position is a rational strategy to block or slow down its metabolism. nih.gov The stronger C-D bond requires more energy to cleave, leading to a slower rate of oxidation due to the kinetic isotope effect. acs.org However, a critical consideration is the phenomenon of "metabolic switching" or "shunting". juniperpublishers.comnih.gov When the primary metabolic pathway is slowed by deuteration, the metabolic machinery of the body may shift to alternative, previously minor, metabolic pathways. nih.govnih.gov This can lead to a different profile of metabolites, which may or may not be desirable. The impact of metabolic switching is difficult to predict and often requires experimental validation. nih.govnih.gov
| Tool/Platform | Methodology | Prediction Focus |
|---|---|---|
| StarDrop™ (P450 Metabolism Module) | Ligand-based models built on semi-empirical QM calculations. semanticscholar.org | Predicts the reactivity of metabolic sites for various CYP isoforms. semanticscholar.org |
| MetaSite | Hybrid method using GRID molecular interaction fields to model both enzyme and ligand. semanticscholar.org | Predicts the most probable metabolizing CYP isoform and the site of metabolism (SoM). semanticscholar.org |
| SwissADME | Machine learning (Support Vector Machine - SVM) models. nih.gov | Predicts whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2D6, 3A4). nih.gov |
| ADMET Predictor™ | Machine learning models using extensive data from multiple databases. nih.gov | Predicts CYP inhibitors and substrates for multiple isoforms. nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzonitrile (B105546) Scaffolds
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. drugdesign.orgyoutube.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties (descriptors) of a series of compounds with their potencies. nih.gov For compounds built on a benzonitrile scaffold, such as 2-[4-(Hydroxymethyl)phenyl]benzonitrile, SAR and QSAR studies provide crucial information for optimizing their interaction with biological targets.
This compound is a metabolite of letrozole (B1683767), a potent non-steroidal aromatase inhibitor. Aromatase is a CYP enzyme (CYP19A1) that catalyzes the final step in estrogen biosynthesis. nih.gov Therefore, SAR and QSAR studies on aromatase inhibitors with a benzonitrile scaffold are highly relevant.
These studies have revealed several key structural features that determine inhibitory potency:
Nitrile Group Coordination: The nitrogen atom of the benzonitrile group is critical for activity. It acts as a ligand that coordinates with the heme iron atom in the active site of the aromatase enzyme, which is a hallmark interaction for many non-steroidal inhibitors. researchgate.netosti.gov
Hydrophobic and Steric Interactions: The surrounding phenyl rings and their substituents engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the active site, contributing significantly to binding affinity. researchgate.net
Hydrogen Bonding: Specific groups on the inhibitor can form hydrogen bonds with key amino acid residues, such as Asp309 and Met374, which further anchor the molecule in the active site and enhance potency. researchgate.netosti.gov
QSAR models developed for letrozole analogues have identified important molecular descriptors that predict activity. nih.gov These often include terms related to lipophilicity (e.g., ALogP), electronic properties (e.g., HOMO-LUMO energy gap), and molecular size/shape (e.g., number of rings). nih.gov Such models provide a quantitative framework for predicting the activity of new analogues and guiding the design of more potent inhibitors.
| Structural Feature / Descriptor | Impact on Aromatase Inhibition | Rationale |
|---|---|---|
| Benzonitrile Nitrogen | Essential for high potency. | Coordinates with the heme iron atom in the enzyme's active site, a critical interaction for inhibition. researchgate.netosti.gov |
| Aromatic Rings | Contribute to binding affinity. | Engage in hydrophobic and π-π stacking interactions with amino acid residues in the active site. researchgate.net |
| Hydrogen Bond Donors/Acceptors | Can significantly increase potency. | Forms specific hydrogen bonds with key residues like Asp309 and Met374, enhancing binding. osti.gov |
| Lipophilicity (e.g., ALogP) | Positively correlated with activity up to an optimal point. | Facilitates passage through cell membranes and hydrophobic interactions in the binding pocket. nih.gov |
| Electronic Properties (HOMO-LUMO gap) | Correlated with activity. | Reflects the molecule's chemical reactivity and ability to participate in electronic interactions. nih.gov |
Future Perspectives and Emerging Research Directions
Development of Novel Deuteration Methodologies for Challenging Scaffolds
The synthesis of isotopically labeled compounds, particularly those with complex structures like 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 (B1154362), is a significant challenge. The development of novel deuteration methodologies is crucial for expanding the library of available labeled molecules. Current research focuses on overcoming the limitations of selectivity, efficiency, and substrate scope.
Future methodologies are moving beyond traditional approaches toward more refined and versatile techniques. One promising area is the advancement of metal-catalyzed hydrogen isotope exchange (HIE) reactions. acs.org These methods aim for the direct replacement of C-H bonds with C-D bonds at late stages of a synthetic route, which is highly efficient. acs.org For instance, palladium supported on carbon (Pd/C) in the presence of an aluminum-D₂O system has been shown to facilitate selective H-D exchange under mild conditions for various functional groups, including anilines and esters. mdpi.com Similarly, systems using nickel/aluminum alloy in D₂O have been effective for deuterating benzaldehydes and anilines. mdpi.com The challenge lies in achieving high regioselectivity for complex scaffolds, preventing unwanted side reactions, and ensuring high levels of deuterium (B1214612) incorporation. acs.org
Another emerging frontier is the use of enzymatic and photocatalytic methods. nih.gov A photodecarboxylase from Chlorella variabilis (CvFAP) has been engineered to catalyze the decarboxylative deuteration of various carboxylic acids using D₂O as an inexpensive and readily available deuterium source. nih.gov This biocatalytic approach offers high selectivity and the potential for enantiocomplementary kinetic resolution, which is difficult to achieve with conventional chemical methods. nih.gov Such enzymatic tools could be adapted to produce complex chiral deuterated building blocks for more elaborate molecules.
Furthermore, novel reductive deuteration platforms are being established. Samarium(II) iodide (SmI₂)-mediated reactions using D₂O have shown broad applicability for the synthesis of deuterated alcohols, amines, and other functional groups from substrates like esters and nitriles. acs.org These methods can achieve near-quantitative deuterium labeling (>99% D) and can be applied to complex ring systems. acs.org The continuous refinement of these methodologies is essential for the custom synthesis of challenging deuterated molecules required for specialized research. youtube.com
| Deuteration Method | Deuterium Source | Catalyst/Reagent | Key Advantages | Applicable Substrates |
| Metal-Catalyzed H/D Exchange | D₂O | Pd/C-Al, Ni/Al | Late-stage functionalization, cost-effective source. mdpi.com | Anilines, esters, benzaldehydes. mdpi.com |
| Enzymatic Decarboxylation | D₂O | Engineered Photodecarboxylase | High selectivity, stereocontrol. nih.gov | Carboxylic acids. nih.gov |
| Reductive Deuteration | D₂O | Samarium(II) Iodide (SmI₂) | High deuterium incorporation (>99%), broad substrate scope. acs.org | Esters, nitriles, cyclopropanes. acs.org |
| Light-Driven Deuteration | D₂O | Photodecarboxylase | Mild reaction conditions, selective incorporation. nih.gov | Various carboxylic acids. nih.gov |
Expansion of Deuterated Compounds in Advanced Analytical Techniques
Deuterated compounds like this compound are indispensable tools in modern analytical chemistry. Their primary application is as internal standards in mass spectrometry (MS) for quantification studies. acs.org Because the physical and chemical properties of a deuterated molecule are nearly identical to its non-deuterated counterpart, it co-elutes in chromatography but is easily distinguished by its higher mass. morressier.com This allows for precise correction of sample loss during preparation and variations in instrument response.
The expansion of deuterated compounds is set to enhance several advanced analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, selective deuteration can simplify complex proton NMR spectra, aiding in structure elucidation. youtube.com While conventional techniques like MS and NMR face challenges, such as MS being unable to distinguish between isotopomers of the same mass and NMR requiring large sample sizes, the use of precisely labeled compounds helps mitigate these issues. brightspec.com
Molecular rotational resonance (MRR) spectroscopy is an emerging technique that benefits from deuteration. MRR provides unambiguous structural analysis in the gas phase and can precisely determine the location of isotopic substitution, offering a powerful tool for monitoring site-specific deuteration. brightspec.com
The demand for high-purity deuterated standards is growing, especially in pharmacokinetics and metabolomics, where accurate quantification is paramount. google.com The development of synthetic methods that yield high isotopic purity (>99%) is critical, as separating the deuterated compound from its hydrogen-containing analog is technologically challenging due to their nearly identical physical properties. morressier.com
| Analytical Technique | Role of Deuterated Compound | Benefit |
| Mass Spectrometry (MS) | Internal Standard | Accurate quantification by correcting for matrix effects and sample loss. acs.org |
| Nuclear Magnetic Resonance (NMR) | Spectral Simplification | Reduces signal complexity in ¹H NMR, aiding structural analysis. youtube.com |
| Molecular Rotational Resonance (MRR) | Structural Analysis | Enables precise determination of site-specific deuterium incorporation. brightspec.com |
Integration of Deuterium Labeling in Systems Biology and Multi-Omics Studies
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, integrating data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics). nih.gov Deuterium labeling, particularly through the administration of heavy water (D₂O), is emerging as a powerful, non-invasive method to study the dynamics of biological systems. nih.gov
D₂O provides a universal isotope label that can be incorporated into various biomolecules. nih.gov In proteomics, deuterium from D₂O is incorporated into non-essential amino acids during their synthesis, which are then built into new proteins. nih.gov By tracking the rate of deuterium incorporation into peptides using mass spectrometry, researchers can measure proteome-wide protein turnover kinetics—the rates of protein synthesis and degradation. nih.govbiorxiv.org This D₂O labeling strategy has been successfully applied to various cell culture models, including human induced pluripotent stem cells (hiPSCs), to map the landscape of protein turnover during processes like differentiation. nih.govbiorxiv.org
This kinetic information is vital for multi-omics studies because it adds a dynamic temporal layer to static measurements of protein or metabolite abundance. nih.gov For example, understanding protein turnover can reveal regulatory hubs and pathways that are altered in disease states. nih.govbiorxiv.org Researchers have used this method to identify fast-turnover proteins involved in cell cycle control and to profile the secretome (the collection of secreted proteins) of cardiac cells under stress. nih.gov
The integration of deuterium labeling with multi-omics provides a more comprehensive view of biological processes. nih.gov For instance, by combining proteomic turnover data with transcriptomic data, researchers can distinguish between changes in protein levels caused by altered gene expression versus changes in protein stability. The simplicity and accessibility of D₂O labeling make it a versatile tool for a wide range of studies in protein homeostasis and cellular regulation. biorxiv.org
| Study Type | Methodology | Key Findings/Application | Reference |
| Proteome Turnover | D₂O labeling in hiPSC cell culture followed by MS analysis. | Mapped turnover landscape, identified hyperdynamic proteins unique to self-renewal. | nih.gov |
| Secretome Profiling | D₂O labeling of hiPSC-cardiomyocytes and cardiac fibroblasts. | Facilitated identification of bona fide secreted proteins and their kinetics. | nih.gov |
| Protein Homeostasis | Improved D₂O labeling workflow in various cell cultures. | Enabled accurate measurement of protein synthesis and degradation rates. | biorxiv.orgbiorxiv.org |
Interdisciplinary Research Opportunities with this compound and Analogs
The unique properties of this compound and its analogs open up numerous opportunities for interdisciplinary research, bridging chemistry, biology, and materials science.
In medicinal chemistry and drug discovery , the benzonitrile (B105546) scaffold is a common feature in pharmacologically active molecules. For example, related structures have been investigated as dual aromatase-sulfatase inhibitors. nih.gov The deuterated analog, this compound, could serve as a labeled internal standard for pharmacokinetic studies of a potential drug candidate with this core structure. More significantly, it could be used as a metabolic tracer to elucidate the biotransformation pathways of such a drug. The hydroxymethyl group is a potential site of oxidation by cytochrome P450 enzymes, and deuterium labeling at the benzylic position (as in the -d4 variant) could exhibit a kinetic isotope effect, slowing down this metabolic process. youtube.com Studying this effect can provide insights into drug stability and help in the design of "deuterated drugs" with improved pharmacokinetic profiles. neulandlabs.comnih.gov
In materials science , deuterated organic molecules are used to probe the structure and dynamics of polymers and other soft materials using techniques like neutron scattering. youtube.com The specific labeling pattern in this compound could be exploited in studies of liquid crystals or functional polymers where this moiety is incorporated. The difference in scattering length between hydrogen and deuterium makes it possible to highlight specific parts of a macromolecular assembly.
In environmental science and toxicology , labeled compounds are used to trace the fate of pollutants in the environment. acs.org If a compound with the 2-[4-(hydroxymethyl)phenyl]benzonitrile (B57821) core were identified as a contaminant, the -d4 analog would be essential for developing sensitive detection methods and for studying its degradation pathways in soil or water.
The synthesis and availability of specifically labeled molecules like this compound are, therefore, not just an exercise in synthetic chemistry but a critical enabler of advanced research across multiple scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4, and how do they differ from non-deuterated analogs?
Methodological Answer: The synthesis of the non-deuterated parent compound, 4-(hydroxymethyl)benzonitrile, involves hydrosilylation reactions catalyzed by Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) or derivatization from 4-(aminomethyl)benzyl alcohol . For the deuterated analog (-d4), deuterium is typically introduced at the hydroxymethyl (-CH₂OH) or aromatic positions via isotope exchange or deuterated starting materials. For example, deuterated benzyl alcohol derivatives (e.g., benzhydrol-d5) are synthesized using deuterated reagents like D₂O or LiAlD₄, as seen in deuterated diphenylmethanol analogs . Key considerations include reaction kinetics (slower for D due to isotopic mass effects) and purification via deuterated solvents to avoid proton contamination.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR is less effective due to deuterium substitution, but ¹³C and ²H NMR can resolve isotopic labeling sites. For example, deuterated aromatic protons show no signal in ¹H NMR, aiding in structural confirmation .
- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are essential. SHELX programs enable precise modeling of deuterium positions, leveraging high-resolution data to distinguish D from H in electron density maps .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight shifts (e.g., +4 Da for -d4) and isotopic purity.
Q. How does the environmental fate of deuterated compounds differ from their non-deuterated counterparts?
Methodological Answer: Deuterated compounds like this compound may exhibit altered degradation pathways due to kinetic isotope effects (KIE). For example, C-D bonds are stronger than C-H, potentially slowing microbial or photolytic degradation . Studies on non-deuterated analogs show hydroxylation and nitrile hydrolysis as primary degradation routes . Researchers should conduct comparative stability assays (e.g., HPLC-MS monitoring under UV light or microbial exposure) to quantify KIE in environmental matrices.
Advanced Research Questions
Q. How can isotopic labeling (e.g., -d4) impact pharmacological or metabolic studies of this compound?
Methodological Answer: Deuterium incorporation can alter metabolic stability and bioavailability. For example, deuterated analogs of benzyl alcohol derivatives show reduced CYP450-mediated oxidation due to KIE, prolonging half-life . To assess this:
Perform in vitro metabolic assays (e.g., liver microsomes) comparing deuterated vs. non-deuterated compounds.
Use LC-MS/MS to track deuterium retention in metabolites (e.g., deuterated hydroxymethyl groups resisting conversion to aldehydes) .
Validate findings with in vivo pharmacokinetic models.
Q. What computational strategies are effective in predicting deuterium isotope effects on reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for H/D substitution in key reactions (e.g., hydrolysis, oxidation). For example, DFT studies on benzohydrazides reveal isotopic effects on hydrogen-bonding networks and lattice energies .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict isotopic labeling impacts on solubility or aggregation .
- QTAIM Analysis : Map electron density changes at deuterium substitution sites to explain altered reactivity .
Q. How can crystallographic data resolve ambiguities in deuterium positioning for polymorph screening?
Methodological Answer: High-resolution X-ray data (≤ 0.8 Å) paired with neutron diffraction (where feasible) are critical. SHELXL refinement allows precise D/H occupancy modeling, distinguishing isotopic substitution sites . For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
